Cas no 1987083-96-4 (Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1))

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) is a specialized chemical compound featuring a unique molecular structure combining nicotinic acid with a 3-methyl-1,2,4-oxadiazole-substituted piperidine moiety. This 1:1 salt formation enhances stability and solubility, making it suitable for pharmaceutical and agrochemical research applications. The presence of the oxadiazole ring contributes to its potential bioactivity, particularly in drug discovery targeting neurological or metabolic pathways. Its well-defined stoichiometry ensures consistent performance in synthetic and formulation studies. The compound is characterized by high purity and reproducibility, meeting rigorous research standards. Its structural features offer versatility for further derivatization, supporting exploratory studies in medicinal chemistry and material science.
Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) structure
1987083-96-4 structure
商品名:Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)
CAS番号:1987083-96-4
MF:C14H18N4O3
メガワット:290.317722797394
MDL:MFCD28052761
CID:4784470

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 化学的及び物理的性質

名前と識別子

    • Nicotinic acid - 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)
    • 3-Methyl-5-(2-piperidyl)-1,2,4-oxadiazole nicotinic acid
    • HTS000076
    • Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)
    • 3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole;pyridine-3-carboxylic acid
    • MDL: MFCD28052761
    • インチ: 1S/C8H13N3O.C6H5NO2/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;8-6(9)5-2-1-3-7-4-5/h7,9H,2-5H2,1H3;1-4H,(H,8,9)
    • InChIKey: MGDMNFIECVITNP-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCCCN2)=NC(C)=N1.OC(C1C=NC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 290.13789045 g/mol
  • どういたいしつりょう: 290.13789045 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101
  • ぶんしりょう: 290.32

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
199712-1g
3-Methyl-5-(2-piperidyl)-1,2,4-oxadiazole nicotinic acid
1987083-96-4
1g
$670.00 2023-09-09

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) 関連文献

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Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1)に関する追加情報

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) and its Applications in Modern Medicinal Chemistry

Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1), with the CAS number 1987083-96-4, represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The synthesis and characterization of this molecule have opened new avenues for research in drug discovery and development.

The core structure of Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) combines the well-known biological activity of nicotinic acid derivatives with the heterocyclic scaffold of 3-methyl-1,2,4-oxadiazole. Nicotinic acid, also known as niacin, is a crucial nutrient that plays a vital role in energy metabolism and has been extensively studied for its cardiovascular benefits. The introduction of the 3-methyl-1,2,4-oxadiazole moiety into the piperidine ring introduces additional pharmacophoric features that can modulate biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to interact with biological targets in unique ways. The 3-methyl-1,2,4-oxadiazole ring is particularly interesting because it can serve as a scaffold for designing molecules with enhanced binding affinity and selectivity. This has led to increased interest in exploring its potential as an intermediate in the synthesis of novel therapeutic agents.

The synthesis of Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction typically begins with the condensation of nicotinic acid derivatives with appropriate precursors to form the piperidine ring. Subsequent functionalization introduces the 3-methyl-1,2,4-oxadiazole moiety through nucleophilic substitution or other coupling reactions.

One of the key challenges in synthesizing this compound is controlling the regioselectivity of the reactions to avoid unwanted side products. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to improve reaction efficiency and selectivity. These methods not only enhance the yield but also reduce the environmental impact of the synthetic process.

The pharmacological properties of Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) have been extensively evaluated in vitro and in vivo. Initial studies have shown promising results in terms of its ability to modulate enzymes and receptors involved in various physiological pathways. Specifically, this compound has demonstrated potential as an antagonist for nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Furthermore, the structural features of this molecule make it a valuable candidate for further derivatization to explore new therapeutic modalities. By modifying different parts of the molecule, researchers can fine-tune its pharmacokinetic properties and target specific biological pathways with greater precision. This flexibility has made Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) a subject of intense interest for drug discovery programs.

The use of computational methods has also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1) interacts with biological targets at an atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter clinical trials.

In conclusion, Nicotinic acid-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1:1), CAS number 1987083-964, represents a significant advancement in medicinal chemistry. Its unique structure and promising pharmacological properties make it a valuable tool for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.

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